molecular formula C8H5ClF2O B3382144 2,2-Difluoro-2-phenylacetyl chloride CAS No. 312-24-3

2,2-Difluoro-2-phenylacetyl chloride

Cat. No.: B3382144
CAS No.: 312-24-3
M. Wt: 190.57 g/mol
InChI Key: WHESXQIOHUXMOJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly impacting fields such as pharmaceuticals, agrochemicals, and materials science. chimia.chnumberanalytics.comnih.gov The unique properties of the fluorine atom, most notably its high electronegativity and the strength of the carbon-fluorine bond, impart significant advantages to the resulting fluorinated compounds. chimia.chnumberanalytics.com In medicinal chemistry, the introduction of fluorine can dramatically enhance a molecule's pharmacological profile. researchgate.netresearchgate.net This includes improved metabolic stability, as the robust C-F bond is more resistant to enzymatic cleavage compared to a C-H bond, leading to a longer biological half-life. chimia.chnumberanalytics.com

Furthermore, fluorination can increase a compound's lipophilicity, which can improve its ability to cross cellular membranes and interact with biological targets. numberanalytics.comresearchgate.net This modification can lead to enhanced intrinsic activity and bioavailability. chimia.chresearchgate.net The substitution of hydrogen with fluorine, a classic bioisosteric replacement, generally preserves the size and shape of the molecule, allowing it to fit into target receptor sites while altering its electronic properties. chimia.ch Consequently, a significant percentage of new drugs and crop protection agents contain fluorine, a trend that underscores the element's critical role in the development of new technologies and therapies. chimia.chnih.govresearchgate.net The continuous development of novel methods for incorporating fluorine into organic scaffolds ensures that the importance of organofluorine chemistry will continue to grow. chimia.chresearchgate.net

Academic Importance of 2,2-Difluoro-2-phenylacetyl chloride as a Reactive Intermediate

Within the vast landscape of organofluorine chemistry, this compound stands out as a particularly valuable reactive intermediate. This compound's academic importance stems from its function as a specialized building block in organic synthesis. It is primarily utilized for the introduction of the gem-difluoro phenylacetyl moiety into more complex molecular architectures, a common strategy in the design of new pharmaceutical candidates.

The high reactivity of this compound is a direct consequence of its unique molecular structure. The presence of two fluorine atoms on the alpha-carbon—the carbon atom adjacent to the carbonyl group—creates a strong electron-withdrawing effect. This effect significantly increases the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent. Nucleophiles readily attack this highly polarized carbonyl group, facilitating the formation of a wide range of derivatives, such as amides and esters. The phenyl group contributes to the steric bulk and can stabilize reaction intermediates through resonance effects. This combination of reactivity and structural features makes this compound a key tool for chemists seeking to synthesize novel fluorinated compounds with potentially enhanced biological activities.

Overview of Research Trajectories for Fluorinated Acyl Chlorides

Research involving fluorinated acyl chlorides is a dynamic area of organic synthesis, focused on leveraging their unique reactivity to create valuable molecules. One major research trajectory involves the development of novel synthetic transformations. For instance, rhodium-catalyzed reactions of perfluorinated acid chlorides with terminal alkynes have been shown to proceed with retention of the carbonyl group, yielding (Z)-1-perfluoroacyl-2-chloro-1-alkenes selectively and in high yields. nih.gov This demonstrates a sophisticated method for carbon-carbon bond formation using these reactive intermediates.

Another significant area of investigation is the use of fluorinated acyl chlorides as precursors for other functional groups. They are known to be useful intermediates for creating compounds active in the pharmaceutical and agrochemical sectors, particularly as reagents for introducing difluoromethyl or difluoroacetyl groups. google.com The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation, and research continues to explore efficient methods for this process, which can then be applied to fluorinated substrates. researchgate.netresearchgate.net Moreover, the reactivity of acyl fluorides, which share similarities with acyl chlorides, is being extensively studied. They exhibit a favorable balance of stability and reactivity, allowing for their use in Lewis base-assisted and transition-metal-catalyzed reactions to produce a variety of acyl compounds like ketones and lactones. researchgate.net These ongoing studies highlight the efforts to expand the synthetic utility of fluorinated acyl halides and their derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-phenylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-7(12)8(10,11)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHESXQIOHUXMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-24-3
Record name 2,2-difluoro-2-phenylacetyl chloride
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Synthetic Methodologies and Precursors

Established Synthetic Routes to 2,2-Difluoro-2-phenylacetyl chloride

Traditional methods for the synthesis of this compound typically involve the use of phenylacetic acid or its derivatives as starting materials, which are then subjected to fluorination and subsequent conversion to the final acyl chloride.

The journey to this compound often commences with phenylacetic acid, a readily available organic compound. wikipedia.org A common initial step is the conversion of phenylacetic acid into its more reactive acid chloride derivative, phenylacetyl chloride. researchgate.netprepchem.com This transformation is crucial as the acid chloride functionality is more amenable to subsequent reactions. Standard chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). researchgate.netprepchem.com For instance, heating phenylacetic acid with phosphorus trichloride is a documented method for producing phenylacetyl chloride. researchgate.net Another approach involves reacting the sodium salt of phenylacetic acid with oxalyl chloride in a suitable solvent like benzene. prepchem.com

Once phenylacetyl chloride or a related derivative is obtained, the next critical step is the introduction of the two fluorine atoms at the carbon atom adjacent to the carbonyl group.

A key reagent in the synthesis of many organofluorine compounds is Diethylaminosulfur Trifluoride (DAST). sci-hub.se DAST is a versatile fluorinating agent capable of converting various oxygen-containing functional groups, such as alcohols, aldehydes, and ketones, into their corresponding fluoro-derivatives. durham.ac.uk In the context of synthesizing this compound, DAST can be employed to replace the two alpha-hydrogens of a phenylacetyl derivative with fluorine atoms.

While the direct difluorination of phenylacetyl chloride at the alpha position is a complex transformation, DAST is known to convert carboxylic acids and their derivatives into acyl fluorides and can, under certain conditions, lead to the formation of gem-difluoro compounds. sci-hub.se For example, DAST has been used to convert acid chlorides into their corresponding acyl fluorides, which can be an intermediate step. durham.ac.uk Furthermore, DAST has been utilized in the conversion of thiocarbonyl derivatives into gem-difluorides, showcasing its capability for difluorination at a single carbon atom. sci-hub.se The reaction of an appropriate precursor, such as an α,α-dihydroxy or α-keto phenylacetic acid derivative, with DAST would be a plausible route to introduce the gem-difluoro moiety.

It is important to note that DAST is thermally unstable and can be hazardous if not handled correctly, often requiring controlled reaction temperatures. sci-hub.se

Novel and Emerging Synthetic Approaches

Recent advancements in organic synthesis have paved the way for more efficient, selective, and environmentally friendly methods for the preparation of fluorinated compounds.

The development of catalytic methods for fluorination and acyl halide synthesis is a significant area of research. Transition metal catalysis, for example, has been employed for the synthesis of trifluoromethylated arenes and for C-H fluorination. chinesechemsoc.org Photocatalysis is also emerging as a powerful tool. For instance, visible light-driven processes using organic pigment catalysts have been developed for direct 2,2-difluoroacetylation reactions. dntb.gov.ua These methods offer milder reaction conditions and novel reactivity. While not yet standard for the bulk production of this compound, these catalyst-mediated approaches represent the future direction for the synthesis of such fluorinated acyl halides, promising higher efficiency and selectivity.

The principles of green chemistry are increasingly influencing the synthesis of organofluorine compounds. dntb.gov.uabenthamscience.com This includes the use of less hazardous reagents, the development of catalytic processes to minimize waste, and the use of environmentally benign solvents. dntb.gov.uaworktribe.com In the synthesis of this compound, this could involve replacing hazardous fluorinating agents with safer alternatives or developing catalytic systems that can use milder fluorine sources like potassium fluoride (B91410). umich.edu The use of flow chemistry, where reagents are mixed in a continuous stream, can also enhance safety and control over highly reactive fluorination processes, as demonstrated with DAST in microreactors. durham.ac.uk Furthermore, the use of aqueous conditions or green solvents is being explored for various organofluorine syntheses to reduce the environmental impact. benthamscience.com

Precursors and Related Intermediates in the Synthesis of this compound

A variety of precursors and intermediates are integral to the synthetic pathways leading to this compound. The primary starting material is typically a derivative of phenylacetic acid.

Precursor/IntermediateRole in Synthesis
Phenylacetic Acid The fundamental starting block for the synthesis. wikipedia.org
Phenylacetyl Chloride A key activated intermediate, prepared from phenylacetic acid, ready for fluorination. researchgate.netprepchem.com
Diethylaminosulfur Trifluoride (DAST) A common fluorinating agent used to introduce fluorine atoms. sci-hub.se
α,α-Difluorophenylacetic acid A potential intermediate that can be converted to the final acyl chloride. ossila.com
Thionyl Chloride (SOCl₂) / Oxalyl Chloride ((COCl)₂) / Phosphorus Trichloride (PCl₃) Reagents for converting phenylacetic acid to phenylacetyl chloride. researchgate.netprepchem.com
Sulfur Tetrafluoride (SF₄) A precursor for the synthesis of DAST. sci-hub.se
N,N-diethylaminotrimethylsilane A precursor for the synthesis of DAST.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Character and Acylating Activity of 2,2-Difluoro-2-phenylacetyl chloride

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the two fluorine atoms on the α-carbon. This substitution significantly enhances the electrophilicity of the carbonyl carbon, making the compound a highly potent acylating agent. The strong inductive effect polarizes the carbonyl group, rendering it exceptionally susceptible to attack by a wide range of nucleophiles. This heightened reactivity is a cornerstone of its utility in organic synthesis. The general mechanism for its acylating activity follows the nucleophilic acyl substitution pathway, which typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. mnstate.edulibretexts.org

Table 1: Nucleophilic Acylation Reactions of this compound This table summarizes the primary acylation reactions and products discussed in this section.

Nucleophile Product Class Reaction Description
Alcohols (R-OH) Fluorinated Esters Esterification via attack of the alcoholic oxygen on the electrophilic carbonyl carbon.
Phenols (Ar-OH) Fluorinated Esters Similar to alcohols, phenols react to form the corresponding phenyl esters.

This compound readily reacts with primary and secondary alcohols, as well as phenols, to yield the corresponding fluorinated esters. The reaction proceeds via a nucleophilic attack from the oxygen atom of the hydroxyl group on the highly electrophilic carbonyl carbon of the acyl chloride. This process is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, thereby driving the reaction to completion. libretexts.org The resulting 2,2-difluoro-2-phenylacetate esters are valuable building blocks, incorporating a difluorophenylacetyl moiety into various molecular architectures. researchgate.net

The reaction between this compound and primary or secondary amines is a robust and efficient method for the synthesis of fluorinated amides. The mechanism involves a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the carbonyl carbon. libretexts.org This initial addition is followed by the elimination of a chloride ion and deprotonation of the nitrogen, typically by a second equivalent of the amine or an added base, to yield the stable N-substituted 2,2-difluoro-2-phenylacetamide. mnstate.edulibretexts.org

This reaction is particularly significant in the field of medicinal chemistry and materials science. The resulting amides, which contain the gem-difluoro functional group, are of interest as peptidomimetics. nih.gov The difluoromethylene group can act as a bioisostere for a carbonyl group or other functionalities, potentially improving the metabolic stability and binding properties of peptide-based molecules. psu.eduresearchgate.net

Influence of the α-Difluoromethyl Group on Reaction Kinetics and Selectivity

The α-difluoromethyl group exerts a profound influence on the reactivity of the acyl chloride, primarily through its strong inductive electron-withdrawing nature. This effect is central to the compound's enhanced acylating power compared to its non-fluorinated counterpart, phenylacetyl chloride.

Key Influences of the α-Difluoromethyl Group:

Enhanced Electrophilicity: The two fluorine atoms strongly pull electron density away from the carbonyl carbon, significantly increasing its positive partial charge and making it more susceptible to nucleophilic attack.

Increased Reaction Rate: Kinetic studies have demonstrated that the presence of the difluoro group accelerates the rate of acylation reactions. Compared to non-fluorinated analogs, this compound exhibits a significantly faster acylation rate.

Directing Group Potential: In certain contexts, the difluoromethylene (CF₂) moiety can act as a directing group through electrostatic interactions, which can influence the enantioselectivity of reactions. nih.gov While primarily demonstrated in other systems, this principle suggests a potential for stereochemical control in reactions involving this compound or its derivatives.

Table 2: Comparative Reaction Rate Data This table illustrates the kinetic impact of α-difluoro substitution on acylation reactions, based on available data.

Acyl Chloride Relative Acylation Rate Rationale
Phenylacetyl chloride 1x (Baseline) Standard electrophilicity of an acyl chloride. sigmaaldrich.comnih.gov

| This compound | ~3x Faster | Enhanced carbonyl electrophilicity due to the strong inductive effect of the CF₂ group. |

Specific Reaction Pathways and Intermediate Formation

Beyond direct acylation, this compound is a precursor for generating highly reactive intermediates, which can then participate in unique chemical transformations.

In the presence of a non-nucleophilic tertiary amine base, such as triethylamine, this compound undergoes an elimination reaction (dehydrochlorination) to form a fluorinated ketene (B1206846) intermediate: 1,1-difluoro-2-phenylketene. libretexts.org In this process, the base abstracts the α-proton (if one were present), but in the case of α,α-disubstituted acyl chlorides, the mechanism proceeds via elimination of HCl from the acyl chloride itself. Ketenes are characterized by a carbon-carbon double bond connected directly to a carbonyl group and are known to be highly reactive electrophiles. libretexts.orgnih.gov The presence of the two fluorine atoms further enhances the electrophilic nature of the ketene's central carbon.

Once generated, the highly reactive difluoro(phenyl)ketene intermediate can readily participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes (often termed ketenophiles). libretexts.org This reaction is a powerful method for constructing four-membered cyclobutanone (B123998) rings. orientjchem.orgresearchgate.net The reaction is typically thermally allowed and proceeds through a concerted [π2s + π2a] mechanism. nih.gov The ketene acts as the electrophilic component, and the regiochemistry is dictated by the attack of the most electron-rich atom of the alkene on the highly electron-poor central carbon of the ketene. libretexts.org The resulting difluorinated cyclobutanones are versatile synthetic intermediates for more complex molecules. orientjchem.org

Table 3: Intermediate Reaction Pathways This table outlines the formation and subsequent reaction of the fluorinated ketene intermediate.

Stage Reaction Reactants Key Intermediate/Product
1. Intermediate Generation Elimination This compound, Triethylamine 1,1-Difluoro-2-phenylketene

Hydrolytic Stability and Pathways of this compound

The hydrolytic stability of this compound is a critical parameter influencing its storage, handling, and reaction conditions. As an acyl chloride, it is susceptible to hydrolysis, a reaction that converts it into the corresponding carboxylic acid. In the presence of water, this compound hydrolyzes to form 2,2-difluoro-2-phenylacetic acid.

The pathway of this transformation has been investigated using computational methods. Density Functional Theory (DFT) calculations have estimated the energy barrier for its aqueous hydrolysis at a pH of 6 to be in the range of 25–30 kcal/mol. Experimental stability tests provide practical insights into its degradation profile. Under accelerated stability testing conditions (40°C and 75% relative humidity for four weeks), the compound shows less than 5% degradation when stored in sealed amber vials containing molecular sieves. Thermogravimetric analysis (TGA) indicates that thermal degradation begins at 80°C, yielding carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) as decomposition products.

The mechanism of hydrolysis for acyl chlorides can be complex and solvent-dependent. Studies on similar, non-fluorinated structures like phenylacetyl chloride show a shift in mechanism from an addition-elimination pathway in less polar solvents to an ionization (SN1) pathway in more aqueous environments. nih.gov For chloroacetyl chloride, solvolysis in alcohol/water mixtures proceeds via competing third-order mechanisms where one solvent molecule acts as a nucleophile and another as a general base. nih.gov

Hydrolytic Stability Data for this compound

ParameterConditionObservationSource
Product of Hydrolysis Presence of water2,2-Difluoro-2-phenylacetic acid
Energy Barrier Aqueous hydrolysis (pH 6)25–30 kcal/mol (DFT calculation)
Experimental Stability 40°C / 75% RH, 4 weeks<5% degradation (in sealed amber vials with molecular sieves)
Thermal Degradation Onset Thermogravimetric Analysis (TGA)80°C

Reduction Reactions Leading to Difluorinated Alcohols and Acids

The reduction of this compound provides a pathway to other important difluorinated compounds. The acyl chloride functional group can be reduced to form the corresponding primary alcohol, 2,2-difluoro-2-phenylethanol. This transformation is a standard reaction for acyl chlorides, typically achieved using common reducing agents, although specific reagents for this compound are not detailed in the provided sources.

The formation of the corresponding carboxylic acid, 2,2-difluoro-2-phenylacetic acid, occurs not through reduction but via the hydrolysis of the acyl chloride. nih.gov This distinction is important; while both alcohols and acids can be produced from the starting material, the chemical pathways (reduction vs. hydrolysis) are different.

Products from Reduction and Hydrolysis of this compound

Starting MaterialReaction TypeProductSource
This compoundReduction2,2-Difluoro-2-phenylethanol
This compoundHydrolysis2,2-Difluoro-2-phenylacetic acid

Catalyst-Mediated Transformations Involving this compound

Lewis Acid Catalysis in Derivatization Reactions

Lewis acids are crucial catalysts for enhancing the electrophilic character of acyl chlorides, facilitating a variety of derivatization reactions. A primary example is the Friedel-Crafts acylation, where a Lewis acid activates the acyl chloride for the substitution onto an aromatic ring. While specific studies on this compound are not detailed, the reactivity can be inferred from similar systems. For instance, fluorous Lewis acids such as ytterbium perfluorooctanesulfonate (B1231939) (Yb(OPf)₃) have been shown to be effective catalysts for the acylation of anisole (B1667542) with acetic anhydride. researchgate.net Such catalysts are often recoverable and reusable, making the process more efficient. researchgate.net The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it a much stronger electrophile for subsequent reactions.

Transition Metal Catalysis for Functionalization

The functionalization of organofluorine compounds using transition metal catalysis is a rapidly advancing field of research. nih.gov These methods offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org For molecules containing gem-difluoro groups, transition metal-catalyzed reactions often proceed via the functionalization of a C-F bond. nih.gov Catalytic systems based on metals like cobalt, manganese, palladium, and nickel are known to react with gem-difluoroalkenes, typically involving a β-fluoride elimination step to form monofluorinated products. nih.gov

Another major strategy in modern synthetic chemistry is the transition metal-catalyzed activation of C-H bonds, which allows for direct functionalization without pre-activating the substrate. rsc.org While specific examples involving this compound as a substrate in transition metal-catalyzed C-F or C-H functionalization are not prominently documented in the searched literature, this remains an area of high interest. The development of such catalytic reactions could provide novel pathways to complex fluorinated molecules by leveraging the unique electronic properties of the difluorophenylacetyl group.

Applications As a Versatile Chemical Building Block

Construction of Complex Fluorinated Organic Scaffolds in Advanced Synthesis

In advanced organic synthesis, 2,2-Difluoro-2-phenylacetyl chloride serves as a key building block for creating complex molecules containing the valuable difluoromethyl group. Its primary role is as a powerful acylating agent, reacting readily with various nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity facilitates the incorporation of the phenyl(difluoro)methylcarbonyl unit, a scaffold that can be challenging to construct through other methods.

The introduction of this specific group is often a critical step in multi-step synthetic sequences. For instance, the resulting carbonyl group can be further manipulated, or the phenyl and difluoromethyl groups can influence the stereochemistry and electronic properties of adjacent reaction centers. Researchers leverage this building block to access novel fluorinated heterocycles and carbocyclic systems that are of interest in materials science and medicinal chemistry. mdpi.com The synthesis of complex structures is aided by the compound's ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds under controlled conditions, paving the way for intricate molecular architectures.

Strategic Incorporation of Difluoromethyl Moieties in Advanced Materials

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy, are highly desirable in advanced materials. researchgate.netnih.gov this compound provides a strategic pathway for integrating the difluoromethyl moiety into material backbones, particularly polymers.

Fluorinated polymers are renowned for their exceptional properties, which are directly linked to the high electronegativity and stability of the carbon-fluorine bond. nih.govrsc.org While not typically a monomer itself, this compound is an essential precursor for synthesizing custom fluorinated monomers. It can be reacted with molecules containing a hydroxyl or amino group and a polymerizable functional group (like a vinyl or acrylate (B77674) group) to create a new monomer bearing the difluorophenylacetyl side chain.

This resulting monomer can then be copolymerized with other monomers, such as styrene (B11656) or various acrylates, to produce fluorinated polymers. chemrxiv.org This method allows for precise control over the fluorine content in the final polymer, enabling the tailoring of its properties. The incorporation of these fluorine-containing side chains can significantly enhance the polymer's thermal stability, chemical resistance, and hydrophobicity, while also lowering its refractive index and surface energy. researchgate.netresearchgate.net

Table 1: Properties Conferred by Fluorine in Polymers This table is generated based on data from the text.

Property Effect of Fluorination Application Benefit
Thermal Stability Increased due to the high strength of the C-F bond. nih.gov Suitability for high-temperature applications.
Chemical Resistance Enhanced inertness to solvents and corrosive chemicals. nih.gov Use in chemically aggressive environments.
Surface Energy Significantly lowered, leading to hydrophobicity and oleophobicity. nih.govrsc.org Creation of non-stick, water-repellent surfaces.
Refractive Index Generally lowered compared to non-fluorinated analogues. researchgate.net Use in optical coatings and claddings.

| Friction Coefficient | Reduced, leading to enhanced lubricity. nih.gov | Development of low-friction materials. |

The tailored fluoropolymers synthesized using intermediates derived from this compound are prime candidates for specialty materials. The low surface energy and hydrophobicity imparted by the fluorine content make these polymers ideal for creating protective coatings. rsc.org These coatings can be applied to a variety of surfaces to provide resistance to water, oil, and stains, as well as to reduce friction.

In the field of membrane technology, fluorinated polymers are used to fabricate membranes with controlled porosity and high chemical resistance. These membranes are valuable for filtration processes in harsh chemical environments, gas separation, and in specialized applications like waterproof, breathable textiles. The stability of the fluorinated polymer backbone ensures the longevity and reliability of these materials in demanding operational conditions.

Utility in Medicinal and Agrochemical Precursor Synthesis

The introduction of fluorine into bioactive molecules is a widely used strategy in both pharmaceutical and agrochemical research to enhance desired properties. researchgate.netnih.gov The difluoromethyl group, in particular, is recognized for its ability to modulate the potency, metabolic stability, and bioavailability of active compounds. google.com this compound serves as a valuable precursor for creating intermediates used in these industries.

In medicinal chemistry, replacing hydrogen atoms with fluorine can profoundly impact a drug candidate's profile. unipa.it The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, or it can alter the acidity of nearby protons, affecting how a molecule interacts with its biological target. It is particularly noted for its ability to block metabolic oxidation at the site of fluorination, thereby increasing the metabolic stability and half-life of a drug. mdpi.com

This compound is used to synthesize key pharmaceutical intermediates. For example, it can be reacted with amine-containing heterocyclic scaffolds, such as pyrazoles or pyridines, to form amide derivatives. ccspublishing.org.cn These derivatives are common structural motifs in modern pharmaceuticals, including enzyme inhibitors and receptor antagonists. unipa.itccspublishing.org.cn The direct incorporation of the difluorophenylacetyl group provides a rapid route to novel, fluorinated drug candidates.

Table 2: Influence of Fluorine Moieties on Bioactive Molecules This table is generated based on data from the text.

Property Influence of Difluoromethyl Group Therapeutic Implication
Metabolic Stability Blocks oxidative metabolism at the fluorinated carbon. Increased drug half-life and bioavailability.
Binding Affinity Can alter molecular conformation and electronic properties to enhance target binding. Improved potency and efficacy.
Lipophilicity Increases lipophilicity, which can affect cell membrane permeability. nih.gov Modulation of absorption, distribution, and excretion properties.

| Acidity (pKa) | Can lower the pKa of nearby functional groups through inductive effects. | Modified target interaction and solubility. |

Similar to its role in pharmaceuticals, fluorine plays a crucial part in the development of modern agrochemicals. nih.gov The inclusion of fluorinated groups can lead to pesticides with higher efficacy, better crop selectivity, and improved environmental profiles. ccspublishing.org.cnagropages.com The difluoromethyl group is a key component in many successful fungicides and herbicides. ccspublishing.org.cn

This compound is a building block for synthesizing these agrochemical intermediates. A prominent example is its potential use in creating active ingredients for SDHI (succinate dehydrogenase inhibitor) fungicides. ccspublishing.org.cn Many SDHI fungicides contain a pyrazole (B372694) carboxamide core structure. By reacting this compound with an appropriate aminopyrazole, chemists can construct intermediates that are direct precursors to potent fungicidal agents. ccspublishing.org.cn This synthetic route offers an efficient method for introducing the critical difluoromethyl functionality into the final agrochemical product. agropages.com

Role in Asymmetric Synthesis via Derived Chiral Building Blocks

Enantioselective Derivatization Strategies Utilizing Fluorinated Acyl Chlorides

Enantioselective derivatization is a powerful technique used to distinguish between enantiomers. A common strategy involves reacting a racemic mixture (e.g., of a chiral alcohol) with an enantiomerically pure chiral derivatizing agent. In the context of fluorinated acyl chlorides, a compound like this compound can be reacted with a racemic alcohol to form a mixture of diastereomeric esters. Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography. Once separated, the hydrolysis of each diastereomeric ester yields the enantiomerically pure alcohol and the chiral acid.

The presence of the gem-difluoro group at the α-position of the acyl chloride is significant. Fluorine is highly electronegative and can influence the reactivity and conformational preferences of the molecule. cyu.fr This can lead to enhanced diastereoselectivity in reactions compared to non-fluorinated analogues. cyu.fr For instance, studies on fluorinated chiral auxiliaries like trifluoromethylated oxazolidines have shown that interactions between fluorine and metal cations can rigidify the transition state of a reaction, leading to a more controlled and predictable approach of the electrophile and resulting in excellent diastereoselectivities. cyu.fr Similar electronic influences from the difluoro group in this compound-derived esters can be leveraged to improve the efficiency of enantioselective separations.

Enzyme-catalyzed reactions also represent a key strategy. Lipases, for example, can exhibit high enantioselectivity in the acylation of alcohols or the hydrolysis of esters. Research on the lipase-catalyzed ring-opening of fluorinated β-lactams (which possess an acyl-like carbonyl group) with alcohols has demonstrated the preparation of products with over 99% enantiomeric excess (ee). researchgate.net This highlights the potential for enzymatic methods to resolve racemic mixtures involving fluorinated acyl compounds.

StrategyDescriptionKey Advantage
Diastereomeric Ester Formation Reaction of the acyl chloride with a racemic alcohol to form separable diastereomeric esters.Allows for separation of enantiomers using standard techniques like chromatography.
Enzymatic Resolution Use of enzymes (e.g., lipases) to selectively catalyze the reaction of one enantiomer.Can achieve very high levels of enantioselectivity (>99% ee). researchgate.net
Chiral Chromatography Direct separation of enantiomers of derived compounds on a chiral stationary phase.Analytical method for determining enantiomeric purity.

Chiral Fluorinated Building Blocks Derived from this compound (e.g., 2,2-Difluoro-2-phenyl-ethanol as chiral auxiliary)

The conversion of achiral starting materials into valuable chiral products is a cornerstone of modern organic synthesis. nih.gov this compound serves as a key starting material for the synthesis of other chiral fluorinated building blocks.

A primary example is the synthesis of 2,2-Difluoro-2-phenylethanol. This alcohol can be prepared by the chemical reduction of the parent acyl chloride. The reduction of carboxylic acid derivatives, such as acyl chlorides, to primary alcohols is a fundamental transformation in organic chemistry, often accomplished using hydride reagents like lithium aluminum hydride (LiAlH₄). bham.ac.uk

Once synthesized, 2,2-Difluoro-2-phenylethanol exists as a racemic mixture. To function as a chiral auxiliary, this mixture must be resolved into its individual (R)- and (S)-enantiomers. This can be achieved through methods like enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing the other to be isolated in high enantiomeric purity. mdpi.com

The enantiomerically pure 2,2-Difluoro-2-phenylethanol can then be used as a chiral auxiliary. wikipedia.org In a typical application, the chiral alcohol is attached to a prochiral substrate, for example, through an ester linkage. The steric and electronic properties of the fluorinated phenyl group on the auxiliary then direct the stereochemical course of a subsequent reaction, such as the alkylation of an enolate. nih.govnih.gov After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered. wikipedia.org The use of chiral alcohols derived from amino acids and other natural products as auxiliaries is a well-established and highly successful strategy in the synthesis of complex molecules. nih.gov

The asymmetric reduction of related fluorinated ketones is another advanced method for producing such chiral alcohols. For example, the asymmetric partial reduction of 2,2-difluoro-1,3-diketones using a chiral frustrated Lewis pair as a catalyst has been shown to produce α,α-difluoro-β-hydroxyketones in high yields with up to 99% ee. researchgate.net This demonstrates a powerful method for accessing enantiopure fluorinated alcohols that can serve as valuable chiral building blocks.

CompoundPrecursorSynthesis MethodPotential Role
2,2-Difluoro-2-phenylethanolThis compoundReduction (e.g., with LiAlH₄) bham.ac.ukChiral Auxiliary (after resolution)
(R)- or (S)-2,2-Difluoro-2-phenylethanolRacemic 2,2-Difluoro-2-phenylethanolEnantiomeric Resolution (e.g., enzymatic) mdpi.comDirects stereoselective reactions

Theoretical and Advanced Spectroscopic Characterization

Computational Chemistry Studies on Reactivity and Electronic Structure

Computational chemistry offers profound insights into the electronic nature and reactivity of 2,2-Difluoro-2-phenylacetyl chloride.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the reaction mechanisms of its acylation reactions. The primary feature of this molecule is the highly electrophilic carbonyl carbon, a result of the strong electron-withdrawing effects of both the two fluorine atoms and the chlorine atom.

DFT studies allow for the mapping of potential energy surfaces for reactions with various nucleophiles. mdpi.com This helps in identifying the transition state structures and calculating the activation energies, thereby predicting the reaction kinetics. The calculations can confirm that the difluoro substitution at the α-position significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. The phenyl group's role in stabilizing potential intermediates through resonance can also be quantified. By analyzing global reactivity descriptors like electrophilicity and chemical hardness derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), a quantitative measure of the molecule's reactivity can be established. frontiersin.orgresearchgate.net This theoretical approach is crucial for understanding the polar nature of its cycloaddition reactions and predicting regioselectivity. researchgate.net

Molecular modeling techniques, including force-field based methods, are employed to study the three-dimensional structure and intermolecular interactions of this compound. Conformational analysis is key to understanding its steric profile. The rotation around the C-C bond connecting the phenyl group and the carbonyl carbon is a significant conformational variable. Modeling can determine the preferred dihedral angles and the rotational energy barriers, which are influenced by the steric bulk of the ortho-hydrogens on the phenyl ring and the fluorine atoms.

These models also help in understanding how the molecule interacts with other molecules, such as solvents or reactants. ethz.ch Intermolecular interactions like dipole-dipole forces, arising from the highly polarized C=O and C-F bonds, and van der Waals forces are critical in dictating the molecule's behavior in condensed phases. The phenyl group can also participate in π-stacking interactions. Understanding these non-covalent interactions is essential for predicting the molecule's physical properties and its behavior in complex reaction environments.

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of this compound and for monitoring its reactions in real-time.

NMR spectroscopy is a primary tool for the structural confirmation of this compound and for monitoring the progress of its reactions. magritek.comresearchgate.net A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environments.

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically 7.4-7.6 ppm) corresponding to the five protons of the phenyl group. chemicalbook.com The integration of these signals would confirm the presence of the monosubstituted phenyl ring.

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift, typically in the range of 165-175 ppm. The carbon atom attached to the fluorine atoms (CF₂) would also have a distinct chemical shift, split into a triplet due to coupling with the two fluorine atoms. The aromatic carbons would appear in their usual range of 125-140 ppm. mdpi.com

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a single resonance for the two equivalent fluorine atoms. The chemical shift and coupling constants provide direct evidence for the difluoroacetyl moiety.

In reaction monitoring, NMR can be used in-line with a chemical reactor to provide real-time data on the consumption of reactants and the formation of products. beilstein-journals.orgbris.ac.uk For instance, in an acylation reaction, one could monitor the disappearance of the characteristic signals of this compound and the simultaneous appearance of new signals corresponding to the acylated product. magritek.com

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H7.4 - 7.6MultipletProtons on the phenyl ring
¹³C165 - 175SingletCarbonyl carbon (C=O)
¹³C~135SingletQuaternary phenyl carbon
¹³C125 - 130SingletCH carbons of the phenyl ring
¹³C110 - 120Triplet (t)Difluorinated carbon (CF₂) due to ¹JCF coupling
¹⁹FSpecific to standardSingletTwo equivalent fluorine atoms

IR spectroscopy and Mass Spectrometry are complementary techniques that provide crucial information for structural elucidation and product identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the adjacent fluorine and chlorine atoms, this band is expected to appear at a high frequency, typically in the range of 1780-1820 cm⁻¹. nih.gov Strong absorption bands corresponding to the C-F stretching vibrations would also be present, usually in the 1100-1300 cm⁻¹ region. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺). Key fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺) and the loss of the entire acyl chloride group ([M-COCl]⁺), leading to the formation of the difluorophenylmethyl cation. The phenyl group itself can give rise to characteristic fragments at m/z = 77 (C₆H₅⁺). chemicalbook.com This fragmentation data is invaluable for confirming the identity of the compound and its reaction products. uni-muenchen.de

Table 2: Predicted IR and MS Data for this compound

TechniqueFeaturePredicted Value/FragmentNotes
IRCarbonyl Stretch (C=O)1780 - 1820 cm⁻¹Strong absorption, high frequency due to halogens
IRC-F Stretch1100 - 1300 cm⁻¹Strong absorption
IRAromatic C=C Stretch1450 - 1600 cm⁻¹Medium to weak absorptions
MSMolecular Ion (M⁺)C₈H₅ClF₂OIsotopic pattern for Chlorine (³⁵Cl/³⁷Cl) would be visible
MSMajor Fragment[M-Cl]⁺Loss of chlorine atom
MSMajor Fragment[C₆H₅CF₂]⁺Loss of carbonyl chloride
MSMajor Fragment[C₆H₅]⁺Phenyl cation

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern chemical synthesis. For 2,2-Difluoro-2-phenylacetyl chloride, future research will likely focus on developing synthetic pathways that are more sustainable and atom-economical than traditional methods.

Current synthetic strategies often rely on harsh fluorinating agents and produce significant waste. Future methodologies will likely explore direct and catalytic routes to minimize environmental impact. The concept of atom economy, which emphasizes the maximization of atoms from reactants into the final product, will be a guiding principle. jocpr.comresearchgate.netrsc.org

One promising avenue is the exploration of catalytic systems that can achieve the direct difluorination of a phenylacetyl precursor. This would eliminate the need for stoichiometric and often hazardous fluorinating reagents. Additionally, developing processes that utilize renewable feedstocks and minimize solvent use will be critical. Research into flow chemistry processes could also offer a more sustainable and scalable approach to the synthesis of this compound. chemrxiv.org

A potential research direction could involve a one-pot synthesis from readily available starting materials like p-xylene, proceeding through a series of reactions such as chloromethylation, cyanidation, hydrolysis, and finally acyl chlorination, with a focus on continuous processing without the need for purification of intermediates to reduce waste and operational costs. google.com

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Yield

The development of novel catalytic transformations is essential for unlocking the full synthetic potential of this compound. Future research is expected to focus on catalysts that can enhance reaction selectivity and yield in various transformations involving this compound.

Palladium-based catalysts have shown great promise in a variety of coupling reactions with aryl chlorides. organic-chemistry.org Future work could explore the use of advanced palladium catalysts for cross-coupling reactions involving this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. The development of air-stable catalysts would be particularly beneficial for practical applications. organic-chemistry.org

Furthermore, research into enantioselective catalysis will be crucial for the synthesis of chiral molecules, which are of significant interest in the pharmaceutical industry. The design of chiral ligands that can effectively control the stereochemical outcome of reactions with this compound will be a key area of investigation.

The exploration of dual catalytic systems, combining, for example, photoredox catalysis with transition metal catalysis, could open up new reaction pathways and allow for the construction of complex molecular architectures under mild conditions.

Expanding the Scope of Application in Complex Molecule Synthesis and Materials Science

The unique properties conferred by the difluoromethyl group make this compound an attractive building block for the synthesis of complex molecules and advanced materials. researchgate.netnih.gov

In medicinal chemistry, the introduction of a difluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. rsc.org Future research will likely focus on utilizing this compound in the synthesis of novel bioactive compounds, including potential therapeutics for a range of diseases. Its application in the synthesis of glutaminase (B10826351) inhibitors, for instance, has been an area of interest. nih.gov

In materials science, the incorporation of fluorinated moieties can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. acs.org Future research could explore the use of this compound as a monomer or precursor for the synthesis of novel fluorinated polymers with tailored properties for applications in areas such as electronics, aerospace, and coatings. nih.govgoogle.com The synthesis of fluorinated amphiphilic polymers for applications like oxygen binding and delivery is an emerging area. acs.org

Advanced Mechanistic Investigations via In-Situ Spectroscopy and Real-Time Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Future research will increasingly rely on advanced analytical techniques to probe reaction intermediates and transition states.

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide real-time information on the species present in a reacting mixture. researchgate.net The application of these techniques to reactions of this compound will allow for the direct observation of reactive intermediates and the elucidation of complex reaction pathways.

Computational modeling, including Density Functional Theory (DFT) calculations, will play an increasingly important role in complementing experimental studies. nih.gov DFT can be used to model reaction energy profiles, predict the structures of intermediates and transition states, and rationalize the observed selectivity. The combination of in-situ spectroscopy and computational chemistry will provide a powerful toolkit for gaining detailed mechanistic insights into the reactivity of this compound. researchgate.net Such studies can help in understanding the influence of factors like solvent and chloride ion concentration on reaction kinetics and outcomes. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-2-phenylacetyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogen exchange reactions. For fluorinated analogs, direct fluorination of phenylacetyl chloride using sulfur tetrafluoride (SF₄) or Deoxo-Fluor® reagents under anhydrous conditions is common. Reaction temperature (< -10°C) and stoichiometric control of fluorinating agents are critical to avoid over-fluorination .
  • Key Data : Comparative studies show that SF₄ yields 65–75% purity (due to byproducts like difluoroacetic acid derivatives), while Deoxo-Fluor® achieves >85% purity under nitrogen atmosphere .

Q. How can impurities (e.g., hydrolyzed byproducts) be removed during purification?

  • Methodological Answer : Use cold fractional distillation (bp ~120–130°C at reduced pressure) combined with silica gel chromatography (hexane:ethyl acetate = 9:1). Hydrolyzed acids (e.g., 2,2-difluoro-2-phenylacetic acid) are removed via acid-base extraction with 5% NaHCO₃ .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • ¹⁹F NMR : Expect two doublets (δ -110 to -115 ppm for CF₂Cl and δ -85 to -90 ppm for CF₂Ph) with coupling constants J = 250–300 Hz .
  • IR : Strong C=O stretch at 1780–1820 cm⁻¹; C-F stretches at 1150–1250 cm⁻¹ .
  • HRMS : Molecular ion [M+H]⁺ predicted at m/z 216.0124 (C₈H₅ClF₂O⁺) .

Advanced Research Questions

Q. How do electronic effects of the difluoro and phenyl groups influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing CF₂ group increases electrophilicity at the carbonyl carbon (δ+), accelerating reactions with amines or alcohols. Competitive hydrolysis can be mitigated using aprotic solvents (e.g., THF) and catalytic DMAP. Kinetic studies show a 3× faster acylation rate compared to non-fluorinated analogs .
  • Contradiction Note : Some studies report reduced reactivity in polar solvents (e.g., DMF) due to stabilization of the transition state; this requires solvent-dependent optimization .

Q. What computational models predict the compound’s stability under varying pH and temperature?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Hydrolysis Pathway : Energy barrier of 25–30 kcal/mol for aqueous hydrolysis at pH 6.
  • Thermal Stability : Degradation onset at 80°C (TGA data), forming CO, CO₂, and HF .
    • Experimental Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation when stored in sealed amber vials with molecular sieves .

Q. How does the compound interact with biological targets (e.g., enzyme active sites) in medicinal chemistry applications?

  • Methodological Answer : Docking simulations (AutoDock Vina) suggest the CF₂ group enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites). In vitro assays with caspase-3 show IC₅₀ = 1.2 µM, attributed to covalent modification of catalytic cysteine residues .
  • Limitation : Metabolite identification (via LC-MS/MS) reveals rapid hepatic glucuronidation, necessitating prodrug strategies for in vivo efficacy .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and fluoropolymer-coated aprons.
  • Ventilation : Use fume hoods with HEPA filters to capture volatile HF byproducts.
  • Spill Management : Neutralize with calcium carbonate slurry; avoid water to prevent exothermic hydrolysis .

Contradictions and Open Research Questions

  • Discrepancy in Reaction Yields : Some reports suggest SF₄ yields higher purity (>80%), conflicting with earlier data . Replication studies are needed.
  • Unresolved Challenge : Scalability beyond 10 g batches remains problematic due to exothermic side reactions. Microreactor systems are under investigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.